1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(3-Chlorobenzyl)-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a carboxamide derivative featuring a dihydropyridine core substituted with a 3-chlorobenzyl group and a 2,5-dimethylphenyl moiety. Its structure combines aromatic and heterocyclic components linked via an amide bridge, enabling π-conjugation and hydrogen-bonding interactions. Below, we compare its structural, synthetic, and physicochemical properties with closely related analogs.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-8-9-15(2)19(11-14)23-20(25)18-7-4-10-24(21(18)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOGISUNAFXBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
The target compound shares a dihydropyridine-carboxamide backbone with analogs but differs in substituent placement and halogenation. Key comparisons include:
Key Observations :
- Planarity : The dihydropyridine-carboxamide analogs exhibit near-planar conformations (dihedral angle: ~8.4°) due to π-conjugation via the amide bridge, enhancing intermolecular interactions . The target compound’s benzyl group may disrupt planarity, reducing π-π stacking efficiency.
- Steric Bulk : The 3-chlorobenzyl group in the target compound introduces greater steric hindrance compared to simpler phenyl substituents in analogs, likely affecting binding interactions or crystallization .
Physicochemical Properties
Melting Points and Solubility
Crystallography
- Analog Crystal Packing : Planar conformation and hydrogen-bonded dimers enable tight crystal packing, as seen in N-(3-bromo-2-methylphenyl) and N-(3-chloro-2-methylphenyl) derivatives .
- Target Compound : The benzyl substituent may disrupt dimer formation, leading to altered crystal morphology or solubility.
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